molecular formula C19H19Cl2NO4S B3455525 Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

Cat. No.: B3455525
M. Wt: 428.3 g/mol
InChI Key: BLHORCNJAARVMN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H19Cl2NO4S . This compound is known for its unique structure, which includes a tetrahydrobenzo[B]thiophene core, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the 2,4-dichlorophenoxyacetic acid, which is then reacted with ethylamine to form the corresponding amide. This intermediate is further reacted with a tetrahydrobenzo[B]thiophene derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO4S/c1-2-25-19(24)17-12-5-3-4-6-15(12)27-18(17)22-16(23)10-26-14-8-7-11(20)9-13(14)21/h7-9H,2-6,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHORCNJAARVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
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Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Reactant of Route 3
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Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Reactant of Route 4
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Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Reactant of Route 5
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Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

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